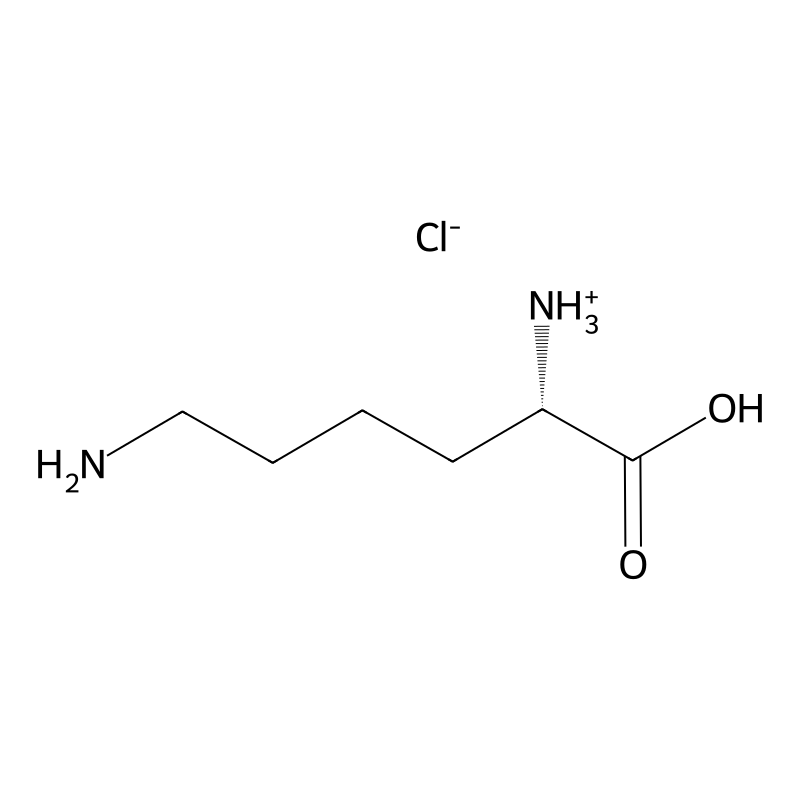

L-Lysine hydrochloride

C6H15ClN2O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H15ClN2O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Nutritional Research

As an essential amino acid, L-lysine is a building block of protein and is required for many bodily functions. Researchers investigate how L-lysine hydrochloride supplementation affects growth, development, and metabolism in various species [Source: National Institutes of Health (.gov) on Lysine ""].

Agricultural Research

L-lysine hydrochloride is an additive in animal feed. Research is conducted to determine the optimal levels of L-lysine hydrochloride for different animals to promote growth, improve feed efficiency, and enhance meat quality Source: Safety and efficacy of l-lysine monohydrochloride and concentrated liquid l-lysine (base) produced by fermentation using Corynebacterium glutamicum strain KCCM 10227 for all animal species [PMC free article: )].

Biomedical Research

Some scientific research explores the potential effects of L-lysine hydrochloride on human health. This research is in its preliminary stages, and more investigation is needed to confirm any benefits Source: Medicinal Uses of L-Lysine: Past and Future [ResearchGate publication on benefits of L-Lysine: ].

L-Lysine hydrochloride has the chemical formula C₆H₁₅ClN₂O₂ and is classified as an α-amino acid. It contains an α-amino group, an α-carboxylic acid group, and a side chain that includes an ε-amino group, which is crucial for its biological activity. As an essential amino acid, humans cannot synthesize L-lysine; it must be obtained through dietary sources such as meat, dairy products, and legumes .

L-Lysine is vital for growth and tissue repair. It plays a role in the production of hormones, enzymes, and antibodies. Additionally, it is involved in calcium absorption and the formation of collagen, which is essential for healthy skin and connective tissues . L-Lysine also has antiviral properties, particularly against herpes simplex virus types 1 and 2, by inhibiting viral replication .

L-Lysine can be synthesized through various methods:

- Fermentation: Microbial fermentation using strains such as Corynebacterium glutamicum is a common industrial method for producing L-lysine. This involves the fermentation of carbohydrates to yield L-lysine .

- Chemical Synthesis: Chemical methods include the reductive amination of α-ketoadipate or the hydrolysis of certain precursors under controlled conditions .

L-Lysine hydrochloride is widely used in several fields:

- Nutritional Supplements: It is commonly included in dietary supplements to support muscle health and recovery.

- Animal Feed: L-Lysine is added to animal feed to enhance growth rates and improve feed efficiency in livestock .

- Pharmaceuticals: It is utilized in formulations for treating conditions related to lysine deficiency or viral infections .

Several compounds share similarities with L-lysine hydrochloride, particularly other amino acids. Here are some comparisons:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Arginine | C₆H₁₄N₄O₂ | Involved in nitric oxide synthesis; basic amino acid |

| Histidine | C₆H₉N₃O₂ | Important for hemoglobin function; has an imidazole side chain |

| Ornithine | C₅H₁₃N₂O₂ | Intermediate in urea cycle; not essential |

| Methionine | C₅H₁₁N₁O₂S | Contains sulfur; important for methylation reactions |

L-Lysine hydrochloride, a crystalline salt derived from the essential amino acid L-lysine, was first isolated in 1889 by German chemist Edmund Drechsel through the hydrolysis of casein, a milk protein. Its structural elucidation and synthesis were achieved in 1902 by Emil Fischer and Fritz Weigert at the University of Berlin, marking a milestone in amino acid chemistry. By the mid-20th century, industrial production began, driven by its role in animal feed fortification. The U.S. dietary supplement market introduced lysine hydrochloride in the 1950s, though regulatory constraints limited its use in food fortification. Today, global production exceeds 2 million metric tons annually, primarily for agricultural and pharmaceutical applications.

Significance in Biochemical Research

L-Lysine hydrochloride serves as a critical substrate for studying post-translational modifications, particularly histone lysine methylation, which regulates gene expression and epigenetic inheritance. Its ε-amino group participates in crosslinking collagen polypeptides, enabling research into connective tissue mechanics and wound healing. Recent biocatalytic applications include its use in Gluconobacter oxidans-mediated conversions of aliphatic alcohols to α,β-unsaturated aldehydes under mild conditions, showcasing its role in green chemistry. Additionally, its solubility profile in polar solvents like dimethyl sulfoxide (0.89 g/100 mL at 25°C) and ethanol (0.23 g/100 mL) informs pharmaceutical formulation strategies.

Position Among Essential Amino Acids

As one of nine essential amino acids, L-lysine cannot be synthesized by humans and must be obtained through diet or supplementation. Cereal proteins, such as wheat and corn, are inherently deficient in lysine (≤2.5% of total amino acids), whereas animal proteins like casein contain 6–8%. This disparity has driven fortification initiatives in regions reliant on grain-based diets. Lysine’s metabolic roles include:

- Carnitine synthesis: Facilitates fatty acid oxidation.

- Collagen stabilization: Enhances tensile strength via hydroxylysine crosslinks.

- Immune modulation: Augments antiviral responses by antagonizing arginine-dependent viral replication.

Current Research Landscape

Contemporary studies focus on three domains:

- Industrial biotechnology: Engineered Corynebacterium glutamicum strains achieve lysine titers >170 g/L through genome breeding and metabolic flux optimization.

- Polymer science: Organocatalytic ring-opening polymerization of ε-lactams yields high-molecular-weight polylysine (DP = 18) at 60°C, enabling biodegradable material synthesis.

- Epigenetics: Lysine-specific demethylases (e.g., LSD1/KDM1) are therapeutic targets for cancers linked to aberrant histone methylation.

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

28826-16-6

56-87-1 (Parent)

Other CAS

657-27-2

Use Classification

Cosmetics -> Reducing; Skin conditioning; Antioxidant

General Manufacturing Information

L-Lysine, hydrochloride (1:?): INACTIVE

Dates

2: Greiner L, Srichana P, Usry JL, Neill C, Allee GL, Connor J, Touchette KJ, Knight CD. The use of feed-grade amino acids in lactating sow diets. J Anim Sci Biotechnol. 2018 Jan 12;9:3. doi: 10.1186/s40104-017-0223-z. eCollection 2018. PubMed PMID: 29344352; PubMed Central PMCID: PMC5765693.

3: Waghorn PA, Oliveira BL, Jones CM, Tager AM, Caravan P. High sensitivity HPLC method for determination of the allysine concentration in tissue by use of a naphthol derivative. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Oct 1;1064:7-13. doi: 10.1016/j.jchromb.2017.08.032. Epub 2017 Aug 26. PubMed PMID: 28886479; PubMed Central PMCID: PMC5662445.

4: Anaya-Reza O, Lopez-Arenas T. Comprehensive assessment of the L-lysine production process from fermentation of sugarcane molasses. Bioprocess Biosyst Eng. 2017 Jul;40(7):1033-1048. doi: 10.1007/s00449-017-1766-2. Epub 2017 Apr 13. PubMed PMID: 28409400.

5: Zhang C, Pan D, Li J, Hu J, Bains A, Guys N, Zhu H, Li X, Luo K, Gong Q, Gu Z. Enzyme-responsive peptide dendrimer-gemcitabine conjugate as a controlled-release drug delivery vehicle with enhanced antitumor efficacy. Acta Biomater. 2017 Jun;55:153-162. doi: 10.1016/j.actbio.2017.02.047. Epub 2017 Mar 2. PubMed PMID: 28259838.

6: Tayade AB, Dhar P, Kumar J, Sharma M, Chaurasia OP, Srivastava RB. Trans-Himalayan Rhodiola imbricata Edgew. root: a novel source of dietary amino acids, fatty acids and minerals. J Food Sci Technol. 2017 Feb;54(2):359-367. doi: 10.1007/s13197-016-2469-4. Epub 2017 Jan 30. PubMed PMID: 28242935; PubMed Central PMCID: PMC5306029.

7: Vivijs B, Aertsen A, Michiels CW. Identification of Genes Required for Growth of Escherichia coli MG1655 at Moderately Low pH. Front Microbiol. 2016 Oct 25;7:1672. eCollection 2016. PubMed PMID: 27826291; PubMed Central PMCID: PMC5078493.

8: Hochheim J, Kranz A, Krumbach K, Sokolowsky S, Eggeling L, Noack S, Bocola M, Bott M, Marienhagen J. Mutations in MurE, the essential UDP-N-acetylmuramoylalanyl-D-glutamate 2,6-diaminopimelate ligase of Corynebacterium glutamicum: effect on L-lysine formation and analysis of systemic consequences. Biotechnol Lett. 2017 Feb;39(2):283-288. doi: 10.1007/s10529-016-2243-8. Epub 2016 Oct 25. PubMed PMID: 27783176.

9: Hwang HJ, Dornbos P, LaPres JJ. Data on AHR-dependent changes in the mitochondrial proteome in response to ,3,7,8-tetrachlorodibenzo-p-dioxin. Data Brief. 2016 May 20;8:191-5. doi: 10.1016/j.dib.2016.05.023. eCollection 2016 Sep. PubMed PMID: 27331086; PubMed Central PMCID: PMC4898910.

10: Cremades A, Del Rio-Garcia J, Lambertos A, López-Garcia C, Peñafiel R. Tissue-specific regulation of potassium homeostasis by high doses of cationic amino acids. Springerplus. 2016 May 13;5:616. doi: 10.1186/s40064-016-2224-3. eCollection 2016. PubMed PMID: 27330882; PubMed Central PMCID: PMC4870509.

11: Colina JJ, Miller PS, Lewis AJ, Fischer RL, Diedrichsen RM. Body composition, tissue deposition, and lysine utilization for protein deposition of barrows and gilts fed crystalline or protein-bound lysine. J Anim Sci. 2016 May;94(5):1972-81. doi: 10.2527/jas.2015-0190. PubMed PMID: 27285695.

12: McClelland LJ, Bowler BE. Lower Protein Stability Does Not Necessarily Increase Local Dynamics. Biochemistry. 2016 May 17;55(19):2681-93. doi: 10.1021/acs.biochem.5b01060. Epub 2016 May 4. PubMed PMID: 27104373.

13: Takaoka A, Babar N, Hogan J, Kim M, Price MO, Price FW Jr, Trokel SL, Paik DC. An Evaluation of Lysyl Oxidase-Derived Cross-Linking in Keratoconus by Liquid Chromatography/Mass Spectrometry. Invest Ophthalmol Vis Sci. 2016 Jan 1;57(1):126-36. doi: 10.1167/iovs.15-18105. PubMed PMID: 26780316; PubMed Central PMCID: PMC4727527.

14: Kugimiya A, Konishi H, Fukada R. Flow Analysis of Amino Acids by Using a Newly Developed Aminoacyl-tRNA Synthetase-Immobilized, Small Reactor Column-Based Assay. Appl Biochem Biotechnol. 2016 Mar;178(5):924-31. doi: 10.1007/s12010-015-1918-2. Epub 2015 Nov 10. PubMed PMID: 26554858.

15: Dee S, Neill C, Clement T, Singrey A, Christopher-Hennings J, Nelson E. An evaluation of porcine epidemic diarrhea virus survival in individual feed ingredients in the presence or absence of a liquid antimicrobial. Porcine Health Manag. 2015 Jul 9;1:9. doi: 10.1186/s40813-015-0003-0. eCollection 2015. PubMed PMID: 28405416; PubMed Central PMCID: PMC5382523.

16: Testoni B, Durantel D, Lebossé F, Fresquet J, Helle F, Negro F, Donato MF, Levrero M, Zoulim F. Ribavirin restores IFNα responsiveness in HCV-infected livers by epigenetic remodelling at interferon stimulated genes. Gut. 2016 Apr;65(4):672-82. doi: 10.1136/gutjnl-2014-309011. Epub 2015 Jun 16. PubMed PMID: 26082258.

17: Mehri M, Bagherzadeh Kasmani F, Asghari-Moghadam M. Estimation of lysine requirements of growing Japanese quail during the fourth and fifth weeks of age. Poult Sci. 2015 Aug;94(8):1923-7. doi: 10.3382/ps/pev153. Epub 2015 Jun 11. PubMed PMID: 26069252.

18: Yang Y, Wu Z, Jia S, Dahanayaka S, Feng S, Meininger CJ, McNeal CJ, Wu G. Safety of long-term dietary supplementation with L-arginine in rats. Amino Acids. 2015 Sep;47(9):1909-20. doi: 10.1007/s00726-015-1992-3. Epub 2015 May 7. PubMed PMID: 25948162.

19: Kroeckel S, Dietz C, Schulz C, Susenbeth A. Bioavailability of free lysine and protein-bound lysine from casein and fishmeal in juvenile turbot (Psetta maxima). Br J Nutr. 2015 Mar 14;113(5):718-27. doi: 10.1017/S000711451400381X. Epub 2015 Feb 16. PubMed PMID: 25683818.

20: Hadj Ammar H, Lajili S, Ben Said R, Le Cerf D, Bouraoui A, Majdoub H. Physico-chemical characterization and pharmacological evaluation of sulfated polysaccharides from three species of Mediterranean brown algae of the genus Cystoseira. Daru. 2015 Jan 13;23:1. doi: 10.1186/s40199-015-0089-6. PubMed PMID: 25582169; PubMed Central PMCID: PMC4298055.